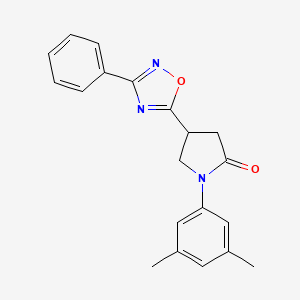

1-(3,5-Dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,5-Dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, also known as DPOP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Therapeutic Potency and Medicinal Chemistry

The structural feature of 1,3,4-oxadiazole rings, including those similar to 1-(3,5-Dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, is known for effective binding with different enzymes and receptors in biological systems through numerous weak interactions. This unique interaction ability allows 1,3,4-oxadiazole derivatives to exhibit a broad range of bioactivities. A review by Verma et al. (2019) highlights the current developments of 1,3,4-oxadiazole-based compounds across various medicinal chemistry applications, including anticancer, antifungal, antibacterial, and many more therapeutic areas, demonstrating their significant value in drug development (Verma et al., 2019).

Optoelectronic Applications

The integration of oxadiazole rings into π-extended conjugated systems has been of great interest for the creation of novel optoelectronic materials. Lipunova et al. (2018) report that derivatives, including quinazoline and pyrimidine rings, show potential in applications related to photo- and electroluminescence, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. This review underscores the value of oxadiazole derivatives in advancing optoelectronic materials technology (Lipunova et al., 2018).

Metal-Ion Sensing

Sharma et al. (2022) discuss the synthetic strategies and applications of 1,3,4-oxadiazole derivatives as potential chemosensors for metal ions. The high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites make these molecules a prominent choice for developing metal-ion sensors. The review provides an overview of selective metal-ion sensing mechanisms, including photo-induced electron transfer and complex formation, highlighting the versatility of 1,3,4-oxadiazole derivatives in sensor technology (Sharma et al., 2022).

Biological Activity and Drug Development

The oxadiazole nucleus, specifically 1,3,4-oxadiazole, is a critical component in the development of new drugs due to its extensive spectrum of pharmacological activities. Bala et al. (2010) provide a comprehensive review on the heterocyclic 1,3,4-oxadiazole compounds, demonstrating their diverse biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral activities. This review showcases the potential of 1,3,4-oxadiazole derivatives as lead nuclei for future drug development, underlining their significance in medicinal chemistry (Bala et al., 2010).

Eigenschaften

IUPAC Name |

1-(3,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-13-8-14(2)10-17(9-13)23-12-16(11-18(23)24)20-21-19(22-25-20)15-6-4-3-5-7-15/h3-10,16H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKMHFKHSBUHAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-chloro-2-methylphenyl)-5-methyl-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B2997568.png)

![1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene](/img/structure/B2997581.png)

![3-[[(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2997584.png)